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Compound of Interest

Compound Name: 6-Chloroimidazo[1,2-b]pyridazine

Cat. No.: B1266833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the

heterocyclic compound 6-Chloroimidazo[1,2-b]pyridazine. The information presented herein

is essential for its identification, characterization, and application in medicinal chemistry and

drug development. The guide includes tabulated nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow

diagram for spectroscopic analysis.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-Chloroimidazo[1,2-
b]pyridazine and its derivatives. This structured presentation allows for easy comparison and

reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data of 6-Chloroimidazo[1,2-b]pyridazine and Derivatives
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Compound Solvent
Chemical Shift (δ) ppm,
Multiplicity, Coupling
Constant (J) Hz

6-Chloroimidazo[1,2-

b]pyridazine
DMSO-d6

8.61 (d, J=4.0 Hz, 1H), 8.46 (d,

J=12.0 Hz, 1H), 8.22 (d, J=4.0

Hz, 1H), 7.76 (d, J=12.0 Hz,

1H)

6-Chloro-2-

(chloromethyl)imidazo[1,2-

b]pyridazine

CDCl3

7.96 (s, 1H), 7.87 (d, J = 9.5

Hz, 1H), 7.09 (d, J = 9.5 Hz,

1H), 4.76 (s, 2H)

6-Chloro-2-(chloromethyl)-3-

nitroimidazo[1,2-b]pyridazine
CDCl3

8.10 (d, J = 9.6 Hz, 1H), 7.48

(d, J = 9.5 Hz, 1H), 5.11 (s,

2H)

6-Chloro-3-nitro-2-

[(phenylsulfonyl)methyl]imidaz

o[1,2-b]pyridazine

DMSO-d6

8.48 (d, J = 9.6 Hz, 1H), 7.88

(d, J = 9.6 Hz, 1H), 7.79–7.70

(m, 3H), 7.64–7.56 (m, 2H),

5.23 (s, 2H)

Table 2: 13C NMR Spectroscopic Data of 6-Chloroimidazo[1,2-b]pyridazine and Derivatives

Compound Solvent Chemical Shift (δ) ppm

6-Chloroimidazo[1,2-

b]pyridazine
DMSO-d6

149.3, 136.1, 128.7, 126.1,

124.0, 118.8

6-Chloro-2-

(chloromethyl)imidazo[1,2-

b]pyridazine

CDCl3
146.1, 144.7, 136.9, 125.3,

118.3, 115.1, 36.5

6-Chloro-2-(chloromethyl)-3-

nitroimidazo[1,2-b]pyridazine
CDCl3

150.3, 145.1, 137.3, 127.8,

124.5, 38.3

6-Chloro-3-nitro-2-

[(phenylsulfonyl)methyl]imidaz

o[1,2-b]pyridazine

DMSO-d6

149.4, 138.5, 138.0, 137.1,

134.3, 132.3, 129.4 (2C),

128.8, 128.0 (2C), 125.4, 55.9
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Infrared (IR) Spectroscopy
While a detailed IR spectrum for the parent 6-Chloroimidazo[1,2-b]pyridazine is not readily

available in the provided search results, characteristic absorption bands for related

imidazo[1,2-a]pyridine and pyridazine structures can be inferred.

Table 3: Characteristic IR Absorption Bands

Functional Group Expected Absorption Range (cm-1)

C-H aromatic stretching 3100 - 3000

C=N stretching 1650 - 1550

C=C aromatic stretching 1600 - 1450

C-Cl stretching 800 - 600

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 6-Chloroimidazo[1,2-b]pyridazine and a Derivative

Compound Ionization Method [M+H]+ (m/z)

6-Chloroimidazo[1,2-

b]pyridazine
ESI-MS 154.2

6-Chloro-3-nitro-2-

[(phenylsulfonyl)methyl]imidaz

o[1,2-b]pyridazine

LC/MS ESI+ 353.13/355.10

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above, based on methodologies reported for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectra are typically recorded on a 250 MHz or 400 MHz spectrometer. The sample is

prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g.,

CDCl3 or DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to the

residual solvent peak. For 1H NMR in CDCl3, the reference is δ = 7.26 ppm, and for DMSO-d6,

it is δ = 2.50 ppm. For 13C NMR, the reference in CDCl3 is δ = 77.0 ppm, and in DMSO-d6, it

is δ = 39.5 ppm.

Infrared (IR) Spectroscopy
IR spectra are generally recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the solid sample is placed directly on the ATR crystal, or alternatively, a KBr pellet of

the sample is prepared. The spectrum is recorded over a range of 4000-400 cm-1.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a liquid

chromatography system (LC-MS). For electrospray ionization (ESI), the sample is dissolved in

a suitable solvent (e.g., methanol/water mixture) and introduced into the ion source. The mass

analyzer then separates the ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 6-Chloroimidazo[1,2-b]pyridazine.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloroimidazo[1,2-
b]pyridazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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